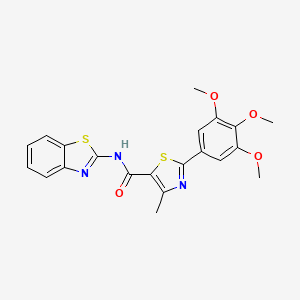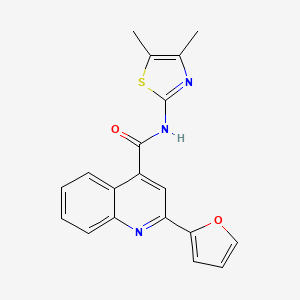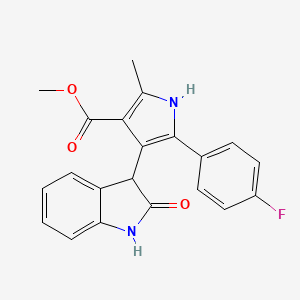![molecular formula C29H21NO6 B14957805 6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate](/img/structure/B14957805.png)
6-oxo-6H-benzo[c]chromen-3-yl (2R)-{[(benzyloxy)carbonyl]amino}(phenyl)ethanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a benzyloxycarbonyl-protected amino acid ester. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds through a three-step sequence . This sequence includes the formation of the chromene core via a Diels-Alder cycloaddition followed by oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity of the final product, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially leading to alcohol derivatives.
Substitution: The benzyloxycarbonyl group can be removed or substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}BUTANOATE
- 4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE
- 2-CHLORO-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}BUTANOATE
Uniqueness
What sets 6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-2-PHENYLACETATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its benzyloxycarbonyl-protected amino acid ester moiety, in particular, makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C29H21NO6 |
|---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
(6-oxobenzo[c]chromen-3-yl) (2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C29H21NO6/c31-27-24-14-8-7-13-22(24)23-16-15-21(17-25(23)36-27)35-28(32)26(20-11-5-2-6-12-20)30-29(33)34-18-19-9-3-1-4-10-19/h1-17,26H,18H2,(H,30,33)/t26-/m1/s1 |
InChI-Schlüssel |
FLYQXJXOJAQPDY-AREMUKBSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetonitrile](/img/structure/B14957722.png)
![5-(4-methoxyphenyl)-9-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957743.png)
![2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14957755.png)
![N-(octahydro-2H-quinolizin-1-ylmethyl)-2-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B14957757.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B14957760.png)
![6-chloro-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-propyl-2H-chromen-2-one](/img/structure/B14957761.png)

![6-chloro-7-[(2-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B14957768.png)

![tert-butyl {[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B14957774.png)
![3-benzyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957790.png)

![methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B14957801.png)

